4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Overview
Description
4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by its molecular structure, which includes a pyrrolidine ring substituted with a 4-chlorophenyl group and a carbonitrile group
Mechanism of Action
Target of action
Pyrrolidine derivatives are known to interact with a variety of targets, including receptors, enzymes, and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, pyrrolidine derivatives can act as agonists or antagonists at receptors, inhibitors or activators of enzymes, or modulators of ion channels .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways related to diseases such as cancer, inflammation, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine derivatives can vary widely depending on their chemical structure. Factors such as the presence of polar or nonpolar groups, the size and shape of the molecule, and the pKa of the compound can all influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an antagonist at a certain receptor, it could inhibit the signaling pathway associated with that receptor, leading to a decrease in the production of certain proteins or other cellular effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more or less stable at different pH levels, or its efficacy might be affected by the presence of certain ions or other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile typically involves multiple steps, starting with the reaction of 4-chlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: Substitution reactions at the pyrrolidine ring can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the nitrile group.
Substitution: Various alkyl halides and amines can be used for substitution reactions, often requiring a catalyst such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.
Reduction Products: Primary amines or secondary amines, depending on the reaction conditions.
Substitution Products: Alkylated or amino-substituted pyrrolidines.
Scientific Research Applications
4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: Its derivatives can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
4-(4-Chlorophenyl)pyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.
4-(4-Chlorophenyl)pyrrolidine: Lacks the carbonitrile group, resulting in different chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(4-chlorophenyl)pyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVELRIRIOAPYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.